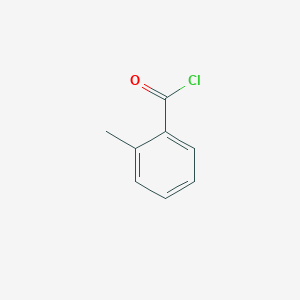

o-Toluoyl chloride

概要

説明

o-Toluoyl chloride (CAS 933-88-0), also known as 2-methylbenzoyl chloride, is an aromatic acyl chloride with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol . It is a light yellow to colorless liquid under standard conditions, widely used as a reactive intermediate in organic synthesis. Key applications include:

- Synthesis of pharmaceuticals and inhibitors: Used in the preparation of pseudo-irreversible protease inhibitors (e.g., in foot-and-mouth disease virus studies) .

- Functionalized materials: Modifies metal-organic frameworks (e.g., UiO-66-NH₂) to enhance hydrophobicity .

- Friedel-Crafts reactions: Efficiently produces thioxanthylium salts under metal-free conditions .

- Catalytic arylation: Participates in Rh(I)-catalyzed direct arylation of azines to form substituted quinolines .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromo-2-oxindole involves starting with 2,5-dibromonitrobenzene. The process includes several steps such as nucleophilic attack, acid hydrolysis, decarboxylation, reesterification, radical reduction, and ring closure . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, with zinc powder added to facilitate the reduction .

Industrial Production Methods: While specific industrial production methods for 6-Bromo-2-oxindole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.

化学反応の分析

反応の種類: 6-ブロモ-2-オキソインドールは、以下を含むさまざまな化学反応を起こします。

求核置換反応: ブロモ原子は、他の求核剤によって置き換えられます。

還元: 中間体のニトロ基は、アミンに還元できます。

脱カルボキシル化: 合成中のカルボキシル基の除去.

一般的な試薬および条件:

求核置換反応: DMSO中の炭酸カリウム(K2CO3)などの試薬。

還元: 硫酸(H2SO4)などの酸存在下での亜鉛粉末。

脱カルボキシル化: 通常、酸性条件下で加熱することによって行われます.

主な生成物: これらの反応の主な生成物は、6-ブロモ-2-オキソインドールそのものであり、これはさらに反応して、6,6’-ジブロモイソインジゴなどの誘導体を形成することができます .

科学的研究の応用

Pharmaceutical Applications

o-Toluoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in acylation reactions, forming amides and esters that are essential for drug development.

- Case Study : In a study involving the synthesis of ferrocene-based anilides, this compound was used to create a series of compounds with potential inhibitory effects on butyrylcholinesterase, which is relevant for treating Alzheimer's disease . The synthesized compounds were characterized using various spectroscopic techniques, demonstrating the versatility of this compound in medicinal chemistry.

Material Science

The compound has been utilized in the development of advanced materials, particularly in creating hydrophobic functionalized metal-organic frameworks (MOFs).

- Application Example : A recent study highlighted the use of this compound in synthesizing novel hydrophobic UiO-66 materials. These materials exhibited enhanced structural integrity and physicochemical properties, making them suitable for applications in catalysis and adsorption processes .

Agrochemical Applications

This compound is also employed in the synthesis of agrochemicals, including herbicides and pesticides. Its ability to modify biological activity through acylation makes it valuable in developing effective agricultural chemicals.

- Research Insight : The compound's derivatives have shown promise in enhancing the efficacy of certain herbicides by improving their absorption and retention in plant tissues .

Photosensitive Materials

In the field of photochemistry, this compound is used to synthesize photosensitive materials that are crucial for developing advanced imaging systems and photolithography.

- Example Application : The compound has been integrated into formulations for photoresists, which are essential in semiconductor manufacturing processes .

Data Table: Summary of Applications

Safety Considerations

Handling this compound requires strict safety measures due to its corrosive nature. It can cause severe skin burns and eye damage upon contact. Proper personal protective equipment (PPE) should be used when working with this chemical.

作用機序

この化合物は、主に細胞成長の阻害によってその効果を発揮します。 たとえば、必須タンパク質の合成を阻害することによって、MDA-MB-231乳がん細胞の増殖を阻害します . 関与する正確な分子標的および経路は依然として調査中ですが、がん細胞の生存に重要な細胞プロセスを阻害することが知られています .

類似化合物:

2-オキソインドール: 同じコア構造を持ちますが、生物活性は異なる、非ハロゲン化誘導体。

6-ブロモ-1,3-ジヒドロ-2H-インドール-2-オン: 類似の特性を持つ別のハロゲン化オキソインドール.

6,6’-ジブロモイソインジゴ: ポリマー用途に使用される誘導体.

ユニークさ: 6-ブロモ-2-オキソインドールは、特定のハロゲン化によってユニークで、これは独特の化学反応性と生物活性を付与します。 さまざまな生物活性化合物に対する前駆体としての役割と、がん細胞に対する細胞毒性効果は、研究および潜在的な治療的用途において特に価値があります .

類似化合物との比較

Structural and Physical Properties

The toluoyl chloride isomers (o- , m- , and p- ) share the same molecular formula but differ in substituent positions, leading to distinct physical and chemical behaviors:

Key Observations :

- Thermal Stability : p-Toluoyl chloride exhibits a higher boiling point, likely due to symmetrical molecular packing compared to the ortho isomer .

Reactivity in Organic Reactions

With Sodium Phosphaethynolate (NaOCP)

This compound reacts cleanly with NaOCP to form phosphorus-containing products, similar to other aromatic acyl chlorides (e.g., 2,6-difluorobenzoyl chloride). In contrast, aliphatic acyl chlorides (e.g., palmitoyl chloride) produce oxadiphospholes as minor by-products .

Catalytic Arylation

In Rh(I)-catalyzed quinoline synthesis, this compound achieved 52% yield for 2-(1-methylphenyl)-quinoline, comparable to trifluoromethyl-substituted benzoyl chlorides (29% yield for 4-(trifluoromethyl)benzoyl chloride) . This highlights its efficiency in forming sterically hindered products.

Inhibition Studies

This contrasts with ester-based analogues, emphasizing the critical role of the leaving group.

Market and Commercial Availability

- This compound: Priced at €22–465/g depending on quantity and region, with major suppliers in Europe, Asia, and North America .

- p-Toluoyl Chloride : Priced higher (e.g., ¥19,000/500g in Japan) due to specialized production .

- Benzoyl Chloride : More widely available and cheaper (e.g., €10–50/g ) due to bulk industrial use .

Toxicity and Metabolites

生物活性

o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is an aromatic acyl chloride with the chemical formula CHClO and a CAS number of 933-88-0. This compound has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry and materials science.

- Molecular Weight : 154.59 g/mol

- Boiling Point : 88-90 °C at 12 mmHg

- Density : 1.185 g/mL at 25 °C

- Refractive Index : n (not specified)

- Purity : 99% .

The synthesis of this compound typically involves the reaction of o-toluic acid with thionyl chloride or phosphorus pentachloride. This process yields this compound along with byproducts such as sulfur dioxide or phosphorus oxychloride, depending on the reagent used.

The mechanism of action for this compound in biological systems often involves its ability to act as an acylating agent, facilitating the introduction of the o-toluoyl group into various substrates. This property makes it valuable in synthesizing derivatives that exhibit enhanced biological activities.

Biological Activity

Recent studies have highlighted the biological activity of compounds derived from this compound, particularly in relation to their antimicrobial and anticancer properties:

- Antimicrobial Activity : Compounds synthesized from this compound have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones that indicate their effectiveness .

- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, studies have reported that this compound derivatives can induce apoptosis in specific tumor cells, thereby reducing cell viability .

- Enzyme Inhibition : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications .

Case Study 1: Synthesis of o-Tolylphenoxyacetate

A recent study synthesized o-tolylphenoxyacetate from this compound through nucleophilic substitution reactions. The resulting compound demonstrated notable biological activity, including antimicrobial properties against pathogenic bacteria .

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| o-Tolylphenoxyacetate | 15 mm against E. coli |

| Control (no treatment) | 0 mm |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of an this compound derivative. The compound was tested on human breast cancer cell lines (MCF-7), showing a significant reduction in cell proliferation at concentrations as low as 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of o-toluoyl chloride while minimizing hazardous byproducts?

- Methodological Answer : The synthesis of this compound typically involves reacting o-toluic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosgene. Key parameters include:

- Temperature control : Maintain reaction temperatures between 0°C (initial mixing) and reflux conditions (e.g., 80°C) to ensure complete conversion while avoiding side reactions .

- Catalysts : Use dimethylformamide (DMF) as a catalyst to accelerate the reaction under milder conditions .

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for stabilizing reactive intermediates .

- Safety protocols : Employ closed systems (e.g., microchannel reactors) to handle phosgene or SOCl₂ safely, reducing exposure risks .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles with face shields to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA exposure limits (1 mg/m³ for acyl chlorides) .

- Emergency response : In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. How does this compound react with nucleophiles, and what analytical methods validate these reactions?

- Methodological Answer :

- Reaction mechanism : this compound reacts with amines, alcohols, or water via nucleophilic acyl substitution, forming amides, esters, or carboxylic acids, respectively.

- Validation techniques :

- NMR spectroscopy : Monitor the disappearance of the acyl chloride peak (~175 ppm in ¹³C NMR) and appearance of product signals .

- Titrimetry : Use aqueous AgNO₃ to quantify unreacted chloride ions .

- Kinetic studies : Track reaction progress under varying temperatures/pH using FT-IR to measure carbonyl stretching frequency shifts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Friedel-Crafts acylation reactions?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculations reveal that the methyl group in this compound sterically hinders ortho-substitution, directing electrophilic attack to the para position on aromatic substrates .

- Experimental validation : Compare reaction outcomes with m- and p-toluoyl chloride isomers using HPLC to quantify product ratios .

Q. How can this compound enhance the functionality of metal-organic frameworks (MOFs)?

- Methodological Answer :

- Functionalization strategy : React this compound with amino-terminated UiO-66 MOFs to introduce hydrophobic methyl groups, improving adsorption capacity for nonpolar VOCs .

- Characterization :

- BET analysis : Measure increased surface area post-modification.

- X-ray crystallography : Confirm structural integrity after functionalization .

Q. What are the challenges in scaling up this compound reactions for continuous flow systems?

- Methodological Answer :

- Reactor design : Optimize residence time and mixing efficiency in microchannel reactors to prevent clogging from precipitated HCl .

- In-line monitoring : Use Raman spectroscopy to detect real-time changes in reaction intermediates .

- Waste management : Neutralize HCl byproducts with NaOH scrubbers to comply with environmental regulations .

特性

IUPAC Name |

2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZXFICWCMCQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061314 | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-88-0, 37808-28-9 | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037808289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。